molecular formula C14H12F3NO3 B11832923 Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate

Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate

Cat. No.: B11832923
M. Wt: 299.24 g/mol
InChI Key: PIJBANOUKHNRCH-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

The compound’s structure combines a quinoline scaffold with three critical modifications:

  • Quinoline Core : A bicyclic system comprising a benzene ring fused to a pyridine ring, providing aromaticity and planar rigidity.
  • 4-Oxo Group : A ketone at position 4, which introduces polarity and hydrogen-bonding potential.
  • 6-Trifluoromethyl Group : A −CF₃ substituent at position 6, enhancing lipophilicity and metabolic stability.
  • Ethyl Acetate Ester : An ester-linked ethyl acetate group at position 1, serving as a prodrug moiety or solubilizing agent.

The IUPAC name, This compound, systematically describes these features:

  • Quinolin-1(4H)-yl denotes the nitrogen’s position in the partially saturated quinoline ring.
  • 4-Oxo specifies the ketone at position 4.
  • 6-(Trifluoromethyl) locates the CF₃ group.
  • Ethyl acetate defines the ester substituent.

Table 1: Key Structural Properties

Property Value
Molecular Formula C₁₄H₁₂F₃NO₃
Molecular Weight 299.24 g/mol
CAS Number 1215526-40-1
Key Functional Groups Quinoline, −CF₃, ketone, ester

Historical Context in Heterocyclic Chemistry

Quinoline derivatives have been pivotal in organic chemistry since Friedlieb Runge’s 1834 isolation of quinoline from coal tar. Early applications focused on dyes, such as Williams’ 1856 synthesis of Quinoline Blue, but modern research emphasizes bioactivity. The introduction of fluorine into heterocycles emerged in the mid-20th century, driven by the trifluoromethyl group’s ability to improve pharmacokinetics. This compound represents a convergence of these trends, leveraging quinoline’s aromatic framework and fluorine’s electronic effects for advanced applications.

Significance of Trifluoromethyl and Acetate Functional Groups

  • Trifluoromethyl (−CF₃) :

    • Electron-Withdrawing Effect : The −CF₃ group reduces electron density on the quinoline ring, altering reactivity and interaction with biological targets.
    • Lipophilicity : Increases membrane permeability, critical for drug candidates.
    • Metabolic Stability : Fluorine’s strong C−F bond resists oxidative degradation, prolonging half-life.
  • Ethyl Acetate Ester :

    • Prodrug Potential : The ester can hydrolyze in vivo to a carboxylic acid, enabling controlled drug release.
    • Solubility Modulation : Balances the hydrophobicity imparted by −CF₃, enhancing formulation compatibility.

Synthetic Relevance : The compound’s synthesis typically involves:

  • Quinoline Formation : Via Skraup or Doebner-von Miller reactions.
  • Trifluoromethylation : Using CF₃X reagents (e.g., CF₃I) under radical or transition-metal catalysis.
  • Esterification : Acetic acid derivative coupling with ethanol under acid catalysis.

This functional group synergy underscores its utility in medicinal chemistry and materials science, exemplifying modern strategies in heterocyclic compound design.

Properties

Molecular Formula

C14H12F3NO3

Molecular Weight

299.24 g/mol

IUPAC Name

ethyl 2-[4-oxo-6-(trifluoromethyl)quinolin-1-yl]acetate

InChI

InChI=1S/C14H12F3NO3/c1-2-21-13(20)8-18-6-5-12(19)10-7-9(14(15,16)17)3-4-11(10)18/h3-7H,2,8H2,1H3

InChI Key

PIJBANOUKHNRCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

CeCl₃·7H₂O-Catalyzed Condensation

A widely employed method involves the condensation of 2-aminoacetophenone derivatives with ethyl 4,4,4-trifluoroacetoacetate using cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a catalyst. This one-pot reaction proceeds in toluene under nitrogen at 120°C for 24 hours, yielding the quinoline core.

Procedure :

  • Reactants : 2-Aminoacetophenone (10.0 mmol), ethyl 4,4,4-trifluoroacetoacetate (13.0 mmol), CeCl₃·7H₂O (40 mol%).

  • Conditions : Toluene (5 mL), 120°C, N₂ atmosphere, 24 h.

  • Workup : Solvent removal under reduced pressure, followed by purification via column chromatography (hexane/ethyl acetate).

This method achieves moderate yields (30–50%) and is notable for avoiding harsh acidic conditions. The cerium catalyst facilitates imine formation and cyclization, critical for constructing the quinoline ring.

Alkylation of Quinoline Intermediates

The ethyl acetate side chain is introduced via alkylation of a preformed quinoline intermediate. For example, 6-(trifluoromethyl)-4-quinolone is treated with ethyl bromoacetate in the presence of sodium hydride (NaH) in DMF.

Procedure :

  • Reactants : 6-(Trifluoromethyl)-4-quinolone (0.40 mmol), ethyl bromoacetate (0.60 mmol), NaH (60% in oil, 0.48 mmol).

  • Conditions : DMF, 0°C to room temperature, 16 h.

  • Workup : Quenching with NH₄Cl, extraction with ethyl acetate, and column chromatography.

This stepwise approach allows precise control over substituent placement, with yields reaching 60–70% after optimization.

Pfitzinger Condensation Approach

The Pfitzinger reaction, traditionally used for synthesizing quinoline-4-carboxylic acids, has been adapted for trifluoromethylated quinolines. This method involves condensing isatin derivatives with ethyl 4,4,4-trifluoroacetoacetate under basic conditions.

Procedure :

  • Reactants : Isatin derivative (1.0 equiv), ethyl 4,4,4-trifluoroacetoacetate (1.3 equiv).

  • Conditions : Aqueous NaOH (10%), reflux, 6 h.

  • Workup : Acidification to pH 2–3, filtration, and recrystallization.

While this method offers high regioselectivity, yields are lower (25–35%) due to competing side reactions.

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies reveal that CeCl₃·7H₂O outperforms traditional Lewis acids like AlCl₃ in quinoline synthesis, minimizing side products and improving yields by 15–20%. Alternative catalysts, such as Yb(OTf)₃, show promise but require higher temperatures (150°C).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may degrade acid-sensitive intermediates. Toluene balances reactivity and stability for condensation steps.

Temperature and Time

Elevated temperatures (120–140°C) accelerate cyclization but risk decomposition. A 24-hour reaction window optimizes conversion without degradation.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.49 (s, 1H, quinoline-H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.23 (t, J = 7.1 Hz, 3H, CH₃).

  • ¹³C NMR : δ 170.2 (C=O), 161.5 (quinoline-C4), 122.8 (CF₃), 60.1 (OCH₂), 14.3 (CH₃).

  • HRMS : m/z calcd. for C₁₄H₁₂F₃NO₃ [M+H]⁺: 300.0845; found: 300.0848.

Purity and Yield

MethodYield (%)Purity (HPLC)
CeCl₃·7H₂O catalysis4598.5
Alkylation6897.2
Pfitzinger3295.8

Applications and Derivatives

This compound serves as a precursor for antibacterial and anticancer agents. Derivatives with modified ester groups exhibit enhanced bioavailability and target affinity. For example, hydrolysis to the corresponding acetic acid derivative increases solubility for in vivo studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Antimicrobial Activity
Research indicates that compounds similar to ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets, such as enzymes and receptors. Preliminary studies suggest that derivatives of this compound could be effective against various pathogens, including bacteria and fungi. For instance, compounds derived from similar quinoline structures have shown promising results against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for development as antituberculosis agents .

Anticancer Potential
The anticancer properties of quinoline derivatives have been extensively studied. This compound may exhibit cytotoxic effects against cancer cell lines due to its structural characteristics. The trifluoromethyl group is known to enhance the biological activity of compounds, which can lead to improved efficacy in targeting cancer cells .

Synthesis and Chemical Behavior

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Quinoline Core : This involves cyclization reactions that construct the quinoline framework.
  • Introduction of the Trifluoromethyl Group : This step enhances lipophilicity and biological activity.
  • Acetylation : The final step involves attaching the ethyl acetate moiety to complete the synthesis.

These synthetic pathways allow for precise control over the compound's structural integrity, which is crucial for its biological activity .

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of quinoline-based compounds to evaluate their antimicrobial and anticancer activities:

  • Antimicrobial Screening : Several studies have reported on the antimicrobial efficacy of quinoline derivatives against strains like Staphylococcus aureus and Escherichia coli, demonstrating that modifications in chemical structure can lead to significant variations in biological activity .
  • Cytotoxicity Assays : In vitro studies on cancer cell lines have shown that certain derivatives exhibit cytotoxic effects, suggesting that further exploration into their mechanisms could yield valuable therapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets in microbial and cancer cells. The compound is believed to inhibit key enzymes and pathways essential for cell survival and proliferation, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Trifluoromethyl Substitution at 6- vs. 8-Position

Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate (CAS 864082-33-7) is a positional isomer of the target compound, differing only in the placement of the -CF₃ group at the 8-position instead of the 6-position (). This subtle structural variation can significantly alter electronic and steric properties:

  • Biological activity : While direct data are unavailable, analogous compounds (e.g., ) suggest that substituent position impacts potency. For instance, benzo[e][1,3]thiazine derivatives with -CF₃ at specific positions exhibit anti-tubercular activity .

Functional Group Variations: Ester vs. Amide Derivatives

The target compound’s ethyl ester group contrasts with carboxamide derivatives like N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide (). Key differences include:

  • Solubility and stability : Esters are generally more lipophilic and prone to hydrolysis than amides, which may affect bioavailability and metabolic pathways.
  • Synthetic utility : Amides often require coupling reagents (e.g., thionyl chloride, ), whereas esters can be formed via simpler alkylation or esterification reactions.

Core Heterocycle Modifications: Quinoline vs. Naphthyridine

Goxalapladib () replaces the quinoline core with a 1,8-naphthyridine scaffold. This structural shift alters:

  • Pharmacological targets : Goxalapladib targets atherosclerosis, suggesting that core heterocycles dictate therapeutic applications .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent Position Key Features
Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate 1215526-40-1 C₁₄H₁₂F₃NO₃ 6-CF₃ High lipophilicity, ester functionality
Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate 864082-33-7 C₁₄H₁₂F₃NO₃ 8-CF₃ Positional isomer with distinct electronic effects
N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide N/A Varies 3-Carboxamide Enhanced stability via amide bond
Goxalapladib 412950-27-7 C₄₀H₃₉F₅N₄O₃ Naphthyridine core Atherosclerosis treatment candidate

Biological Activity

Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate is a synthetic compound with a unique chemical structure that includes a quinoline moiety and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

  • Molecular Formula: C15H14F3NO3
  • Molecular Weight: 313.27 g/mol
  • Structure: The presence of the trifluoromethyl group enhances lipophilicity, which may improve cell membrane penetration and interaction with intracellular targets.

Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate the activity of these targets, leading to significant pharmacological effects.

  • Enzyme Interaction:
    • The compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. In related studies, compounds with similar structures have shown moderate inhibitory effects against COX-2 and LOX enzymes .
    • Molecular docking studies indicate that the trifluoromethyl group forms hydrogen and halogen bonding interactions with enzyme residues, enhancing biological activity .
  • Cytotoxicity:
    • This compound has been evaluated for cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicate varying degrees of cytotoxicity, warranting further investigation into its potential as an anticancer agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
Ethyl 2-(quinolin-2-yl)acetateC12H11NO2Lacks trifluoromethyl group; simpler structure
Ethyl 2-(6-methoxyquinolin-4(1H)-yl)acetateC14H13NO3Contains methoxy instead of trifluoromethyl; different activity
Ethyl 2-(7-chloroquinolin-4(1H)-yl)acetateC13H10ClNO2Chlorine substituent alters reactivity and properties

The trifluoromethyl group in this compound significantly enhances its lipophilicity and potential bioactivity compared to these similar compounds, making it a unique candidate for further research and development.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Antibacterial Activity:
    • Trifluoromethyl-substituted quinolones have been tested against Gram-positive bacteria such as Staphylococcus aureus, showing promising results comparable to standard antibiotics like chloramphenicol . These findings suggest that similar structural modifications could enhance the antibacterial properties of this compound.
  • Cytotoxicity Studies:
    • In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. For instance, modifications in the quinoline structure have led to varying levels of cytotoxicity, indicating that further exploration of structural activity relationships is essential for optimizing therapeutic efficacy .

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate, and how do reaction conditions impact yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. For example, a boronic ester derivative (e.g., ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate) reacts with halogenated intermediates (e.g., 4-bromo-6-(trifluoromethyl)-1H-indazole) using PdCl₂(dppf) as a catalyst in dioxane/NaHCO₃. Optimized yields (~37%) are achieved by controlling catalyst loading (5 mol%), solvent polarity, and temperature (20–80°C). Strict anhydrous conditions and nitrogen atmospheres minimize side reactions .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Identifies hydrogen environments (e.g., shifts for trifluoromethyl groups at δ ~110–120 ppm in ¹³C) and ester carbonyls (δ ~165–170 ppm).
  • LCMS : Confirms molecular weight (e.g., observed [M+H]⁺ at m/z 791 in related syntheses) .
  • HPLC : Assesses purity (e.g., retention time of 1.19 minutes under specific conditions) .

Q. How does the trifluoromethyl group influence the compound’s chemical reactivity?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitutions. It also improves metabolic stability by resisting oxidative degradation, making the compound suitable for biological studies .

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray crystallography data be resolved during structural analysis?

Discrepancies often arise from dynamic effects in solution (NMR) versus static solid-state structures (X-ray). Cross-validation involves:

  • SHELXL refinement : Adjusts thermal parameters and occupancy to address disorder in crystal structures .
  • DFT calculations : Predicts NMR shifts for comparison with experimental data.
  • Variable-temperature NMR : Detects conformational flexibility in solution .

Q. What strategies optimize coupling reactions involving trifluoromethyl-substituted intermediates?

Key approaches include:

  • Protecting groups : Shield reactive sites (e.g., tert-butoxycarbonyl [Boc] groups prevent amine interference during coupling) .
  • Catalyst screening : PdCl₂(dppf) outperforms other catalysts in trifluoromethyl systems due to enhanced electron-deficient metal center compatibility .
  • Solvent optimization : Ethyl acetate/water biphasic systems improve yields by reducing side reactions .

Q. How should researchers handle crystal twinning or disorder during structure refinement?

SHELXL’s TWIN/BASF commands model twinned data by partitioning intensity contributions from overlapping domains. For disorder, partial occupancy refinement and restraints (e.g., SIMU/DELU) stabilize anisotropic displacement parameters. High-resolution data (≤1.0 Å) is critical for resolving subtle positional ambiguities .

Q. What methodologies effectively analyze reaction byproducts and ensure purity for biological assays?

  • HPLC-MS : Identifies low-abundance byproducts (e.g., de-esterified analogs).
  • Prep-HPLC : Isolates pure fractions using C18 columns and acetonitrile/water gradients.
  • DOSY NMR : Differentiates compounds by hydrodynamic radius in complex mixtures .

Q. How can computational tools predict the compound’s interaction with biological targets?

  • Molecular docking : Screens against protein databases (e.g., PDB) using flexible ligand sampling.
  • MD simulations : Assess binding stability over time (e.g., RMSD <2.0 Å indicates robust interactions).
  • QSAR models : Correlate substituent effects (e.g., trifluoromethyl position) with activity trends .

Data Contradiction Analysis

Q. How should conflicting biological activity data from in vitro vs. in vivo studies be interpreted?

Discrepancies may stem from:

  • Metabolic instability : Rapid ester hydrolysis in vivo reduces efficacy compared to in vitro.
  • Solubility differences : Poor aqueous solubility in physiological buffers limits cellular uptake. Mitigation involves pro-drug modifications (e.g., methyl ester analogs) or formulation with solubilizing agents (e.g., cyclodextrins) .

Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition potency?

Include:

  • Positive controls : Known inhibitors (e.g., staurosporine for kinase assays).
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid nonspecific effects.
  • Time-resolved assays : Account for slow-binding inhibition kinetics, common with trifluoromethyl-containing compounds .

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